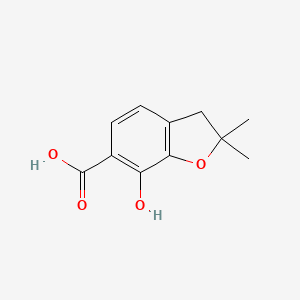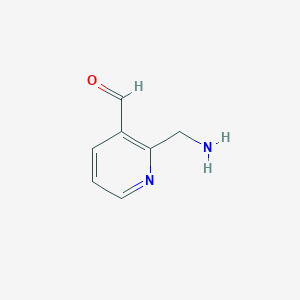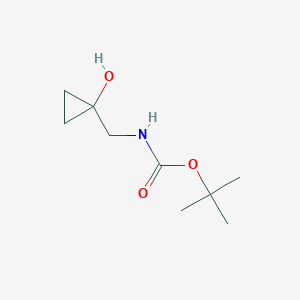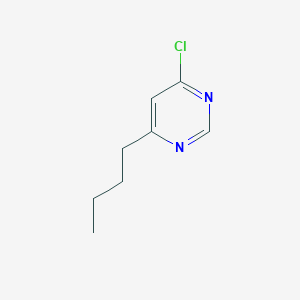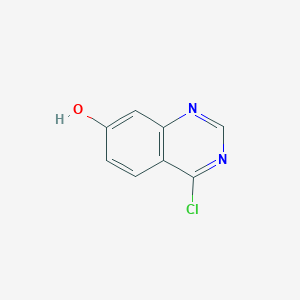
4-Chloro-7-hydroxyquinazoline
Descripción general
Descripción
4-Chloro-7-hydroxyquinazoline is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is a white to yellow solid and is primarily used for research and development .
Molecular Structure Analysis
The molecular structure of 4-Chloro-7-hydroxyquinazoline is represented by the InChI code1S/C8H5ClN2O/c9-8-6-2-1-5 (12)3-7 (6)10-4-11-8/h1-4,12H . This indicates the presence of a chlorine atom at the 4th position and a hydroxy group at the 7th position on the quinazoline ring . Physical And Chemical Properties Analysis
4-Chloro-7-hydroxyquinazoline is a white to yellow solid . It has a molecular weight of 180.59 .Aplicaciones Científicas De Investigación
-
Cancer Research
- Application : 4-Hydroxyquinazoline derivatives have been used in the development of novel anti-tumor drugs . These compounds have been designed and synthesized to enhance sensitivity in primary PARPi-resistant cells .
- Method : The compound B1, a 4-Hydroxyquinazoline derivative, was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . It stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
- Results : An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg, and an acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .
-
Medicinal Chemistry
- Application : 4,6,7-substituted quinazoline derivatives were designed, synthesized and evaluated for their antiproliferative activities against human cancer cell lines .
- Method : Among all the target compounds, compound 22s displayed the most potent anti-proliferative activity against MGC-803 cells in vitro . It could inhibit the colony formation and migration of MGC-803 cells .
- Results : Compound 22s could induce apoptosis of MGC-803 cells and induced cell cycle arrest at G1-phase . This work suggested that compound 22s might be a valuable solution to optimize anilinoquinazoline-based antineoplastic agents .
-
Microbiology
- Application : Substituted quinazolinones derivatives, including 3-benzyl-2-(4-chlorophenyl) quinazolin-4(3H)-one (3a), were tested for their antimicrobial activity .
- Method : These compounds were tested against Gram-negative bacteria and Gram-positive bacteria .
- Results : Among the prepared products, 3a was found to exhibit the most potent in vitro anti-microbial activity against Staphylococcus aureus .
-
Synthesis of Fused Heterocycles
- Application : 4-Hydroxy-2-quinolones, which include 4-Chloro-7-hydroxyquinazoline, have been used in the synthesis of related four-membered to seven-membered heterocycles .
- Method : The synthetic methodology of quinolin-2,4-dione derivatives together with their utility in the synthesis of fused ring systems has been studied .
- Results : Many of these heterocycles show unique biological activities .
-
Antioxidant and Anticancer Applications
- Application : Quinazolinone and quinazoline derivatives, including 4-Chloro-7-hydroxyquinazoline, have been studied for their antioxidant and anticancer properties .
- Method : Various quinazolinone derivatives have been synthesized and tested for their biological activities .
- Results : Some of these derivatives have shown promising results in terms of their antioxidant and anticancer activities .
-
Antibacterial Applications
- Application : Substituted quinazolinones derivatives, including 4-Chloro-7-hydroxyquinazoline, have been tested for their antimicrobial activity against Gram-negative bacteria and Gram-positive bacteria .
- Method : These compounds were tested against various bacterial strains .
- Results : Some of the prepared products exhibited potent in vitro anti-microbial activity against Staphylococcus aureus .
-
Pharmacological Diversification
- Application : Quinazoline and quinazolinone scaffolds, including 4-Chloro-7-hydroxyquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates .
- Method : Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
- Results : The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .
-
Dual Inhibitors for VEGFR-2 and HDAC
- Application : A series of 4-anilinoquinazoline and hydroxamic acid hybrids were synthesized as dual inhibitors for vascular endothelial growth factor receptor-2 (VEGFR-2) and histone deacetylase (HDAC) .
- Method : These compounds were designed to possess minimal toxicities toward the normal cells, hence their combinations with other anti-cancer agents could be beneficial .
- Results : These compounds showed promising results in terms of their anti-cancer activities .
-
Enhancing Sensitivity in Primary PARPi-Resistant Cells
- Application : A series of novel 4-Hydroxyquinazoline derivatives were designed and synthesized to enhance sensitivity in primary PARPi-resistant cells .
- Method : Among them, the compound B1 has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
- Results : An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg, and an acute toxicity study confirmed its safety .
Safety And Hazards
The safety data sheet for 4-Chloro-7-hydroxyquinazoline suggests that it should be handled with care. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and avoid letting the chemical enter drains .
Direcciones Futuras
Quinazoline and its derivatives, including 4-Chloro-7-hydroxyquinazoline, have shown promising pharmaceutical and biological activities, making them valuable in drug research and development . Future research could focus on further modification of these compounds to enhance their anti-tumor effects and resist primary resistance .
Propiedades
IUPAC Name |
4-chloroquinazolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(12)3-7(6)10-4-11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSISTEIZPHSJSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702300 | |
| Record name | 4-Chloroquinazolin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-hydroxyquinazoline | |
CAS RN |
849345-42-2 | |
| Record name | 4-Chloroquinazolin-7(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



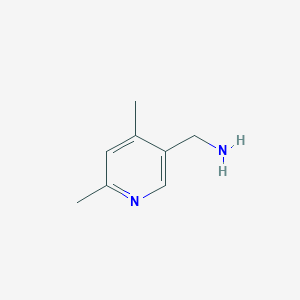
![3-[(Tert-butoxy)methyl]aniline](/img/structure/B1437642.png)
![{2-[4-(Ethylsulfonyl)piperazin-1-yl]ethyl}amine](/img/structure/B1437643.png)
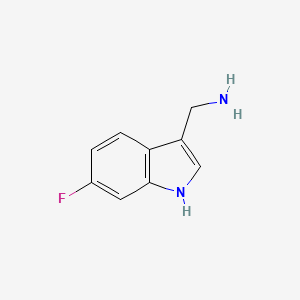
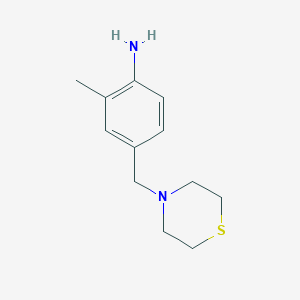
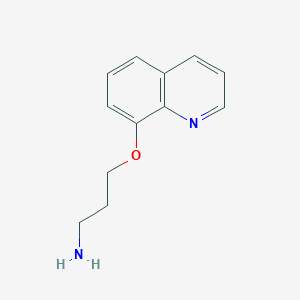
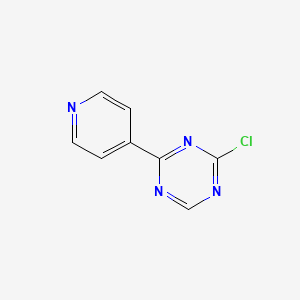
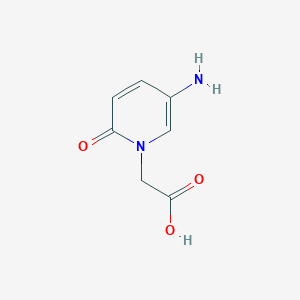
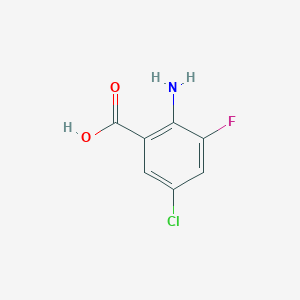
![5,5-dimethyl-4H,5H-naphtho[1,2-b]thiophene-2-carboxylic acid](/img/structure/B1437659.png)
